Isoquinolin-1-amine hydrochloride
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Overview
Description
Isoquinolin-1-amine hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are widely found in natural plant alkaloids and have significant importance in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Isoquinolin-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . Industrial production methods often involve the Pomeranz–Fritsch reaction, which provides an efficient method for the preparation of isoquinoline .
Chemical Reactions Analysis
Isoquinolin-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate . Major products formed from these reactions include substituted isoquinolines, furopyridines, and thienopyridines . The compound can also form adducts with Lewis acids such as BF3 and protonates to form salts upon treatment with strong acids like hydrochloric acid .
Scientific Research Applications
Isoquinolin-1-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it is studied for its potential neurotoxic effects, which are linked to Parkinson’s disease . In medicine, isoquinoline derivatives are used in the development of pharmaceuticals such as papaverine hydrochloride, morphine, and berberine tannate . In the industry, fluorinated isoquinolines are used in the production of organic light-emitting diodes and other materials .
Mechanism of Action
The mechanism of action of isoquinolin-1-amine hydrochloride involves its interaction with molecular targets and pathways in the body. For instance, some isoquinoline derivatives exhibit neurotoxicity by destroying dopaminergic neurons, leading to parkinsonism and Parkinson’s disease . The compound’s effects are mediated through its interaction with specific receptors and enzymes in the nervous system.
Comparison with Similar Compounds
Isoquinolin-1-amine hydrochloride can be compared with other similar compounds such as quinoline, 1-benzylisoquinoline, and bisbenzylisoquinolinium compounds. Quinoline is a structural isomer of isoquinoline and shares similar chemical properties . 1-Benzylisoquinoline is the structural backbone in many naturally occurring alkaloids such as papaverine . Bisbenzylisoquinolinium compounds have two isoquinolinium structures linked by a carbon chain and are similar in structure to tubocurarine . This compound is unique due to its specific neurotoxic effects and its applications in various fields.
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
isoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,(H2,10,11);1H |
InChI Key |
LWSUHNIUOKCDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N.Cl |
Origin of Product |
United States |
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